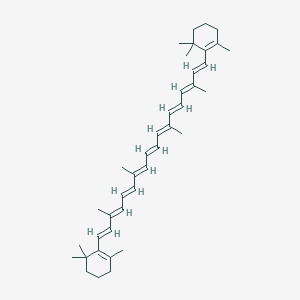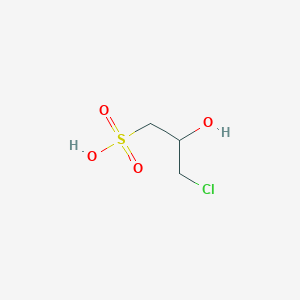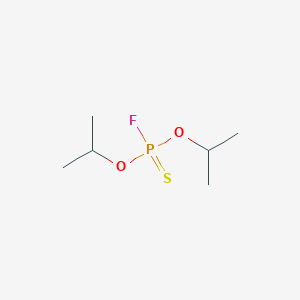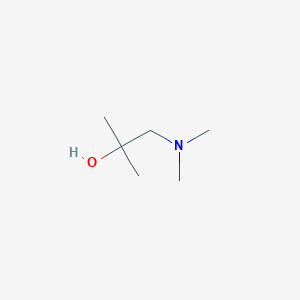
1-(Dimethylamino)-2-methylpropan-2-OL
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of substances similar to 1-(Dimethylamino)-2-methylpropan-2-OL involves complex chemical pathways and can result in a variety of by-products, depending on the synthetic route chosen. For instance, a review of the impurity profiling and synthetic routes for manufacturing certain amphetamine-type substances highlights the complexity of synthesizing nitrogen-containing compounds and the importance of understanding the potential contaminants and intermediates formed during these processes (Stojanovska et al., 2013).
Molecular Structure Analysis
The molecular structure of 1-(Dimethylamino)-2-methylpropan-2-OL, like other similar compounds, is crucial in determining its chemical behavior and interactions. The study of methylene-linked liquid crystal dimers, for example, provides insights into how molecular structure influences the physical properties and phase behavior of materials, which can be relevant for understanding the structural characteristics of 1-(Dimethylamino)-2-methylpropan-2-OL (Henderson & Imrie, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of N,N-dimethyl enaminones provide a framework for understanding the reactions and chemical behavior of compounds like 1-(Dimethylamino)-2-methylpropan-2-OL. These studies reveal the potential for a diverse range of chemical transformations and highlight the biological relevance of these compounds (Gaber et al., 2017).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and vapor pressure, are fundamental for understanding its behavior in various environments and applications. While specific studies on 1-(Dimethylamino)-2-methylpropan-2-OL's physical properties were not identified, analogous research on related compounds provides a basis for predicting these characteristics.
Chemical Properties Analysis
The chemical properties of 1-(Dimethylamino)-2-methylpropan-2-OL, such as acidity/basicity, reactivity with other chemicals, stability under different conditions, and its behavior as a solvent or reactant, are essential for its application in scientific research. Again, while direct studies on this compound are limited, the chemical properties of similar substances, such as the behavior of dimethyl sulfoxide in mixtures, offer insights into how 1-(Dimethylamino)-2-methylpropan-2-OL might interact in chemical reactions (Kiefer et al., 2011).
Wissenschaftliche Forschungsanwendungen
-
- Application : N,N-dimethylenamino ketones are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and fused heterocyclic derivatives .
- Results or Outcomes : These N,N-dimethyl analogues have proven to be of biological interest and provide an access to new class of biologically active heterocyclic compounds for biomedical applications .
-
3-Dimethylamino-1-Arylpropenones Based Disperse Dyes
- Application : Enaminone-based azo dyes are used to explore the color depth and intensity, fastness characteristics, and antimicrobial activities of polyester fabrics dyed at various temperatures .
- Methods of Application : The fabrics are dyed at temperatures ranging from 70 to 130 °C .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(dimethylamino)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYRIICDYQTTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430703 | |
| Record name | 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-2-methylpropan-2-OL | |
CAS RN |
14123-48-9 | |
| Record name | 1-(Dimethylamino)-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



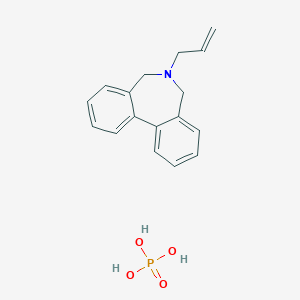
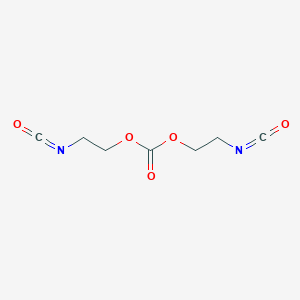
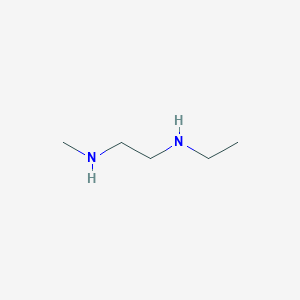
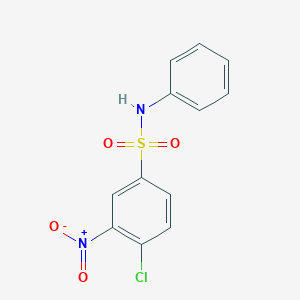

![Spiro[4.5]decan-6-one](/img/structure/B85741.png)
